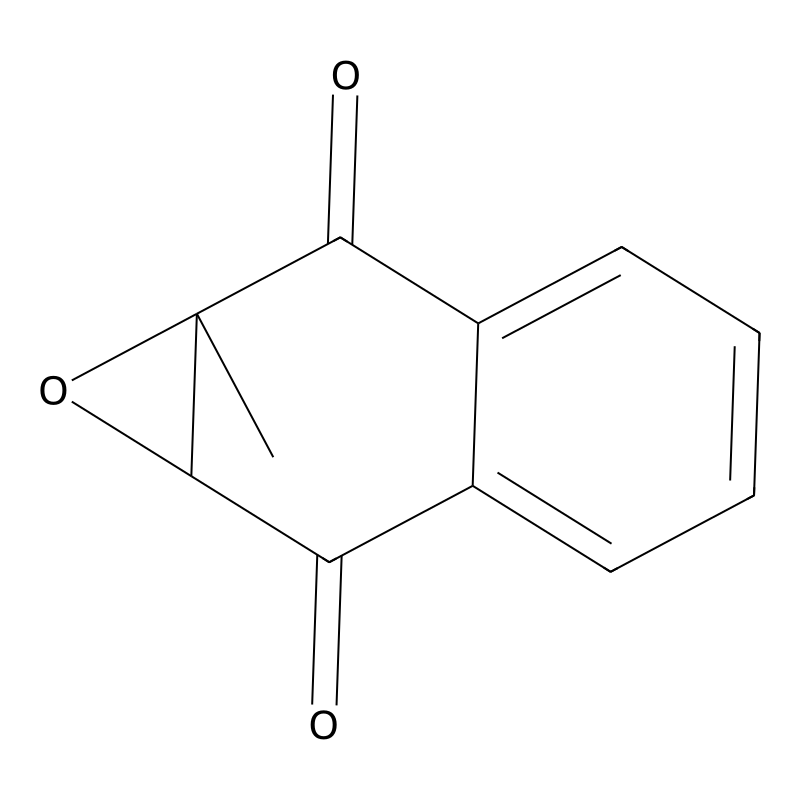

Menadione epoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Menadione epoxide (CAS 15448-59-6), also known as Vitamin K3 2,3-epoxide, is the oxidized derivative of menadione lacking the polyisoprenoid side chain characteristic of physiological Vitamin K forms. In biochemical procurement, it is primarily sourced as a highly pure analytical standard for isotope-trapping mass spectrometry and as a critical structural probe in enzymology [1]. Unlike its parent compound, the 2,3-epoxide ring alters its electrophilic reactivity, neutralizing its ability to undergo direct Michael addition with cellular thiols. This distinct chemical profile makes it indispensable for isolating specific redox-cycling mechanisms in cytotoxicity assays and for defining the strict substrate requirements of the Vitamin K cycle enzymes [2].

Attempting to substitute menadione epoxide for either its parent menadione or the physiological phylloquinone epoxide (Vitamin K1 epoxide) leads to fundamental assay failure. In Vitamin K epoxide reductase (VKOR) screening, menadione epoxide cannot replace the much more expensive phylloquinone epoxide because mammalian VKOR exhibits strict specificity for alkylated/prenylated tails; menadione epoxide is entirely inactive as a canonical substrate [1]. Conversely, in oxidative stress and isotope-trapping workflows, using crude in situ epoxidation of menadione rather than procuring the highly pure menadione epoxide standard results in uncalibrated mass spectrometry readouts, as the precise ratios of m/z 173 to m/z 175 fragments cannot be accurately quantified without a definitive baseline [2].

Assay Workflow Compatibility: Strict Substrate Inactivity in Mammalian VKOR Assays

Mammalian Vitamin K epoxide reductase (VKOR) requires a hydrophobic alkyl tail for substrate recognition. Head-to-head comparisons demonstrate that while phylloquinone epoxide (Vitamin K1 epoxide) is rapidly reduced, menadione epoxide shows no canonical substrate activity [1].

| Evidence Dimension | VKOR Substrate Activity |

| Target Compound Data | Menadione epoxide (No measurable substrate activity for canonical mammalian VKOR) |

| Comparator Or Baseline | Phylloquinone epoxide / Vitamin K1 epoxide (Physiologically active canonical substrate) |

| Quantified Difference | Absolute binary difference in canonical turnover |

| Conditions | In vitro dithiol-dependent flavoprotein reductase assays |

Forces buyers to procure the more expensive phylloquinone epoxide for actual VKOR turnover assays, while menadione epoxide must be procured strictly as a negative control or structural probe to validate assay specificity.

Analytical Reproducibility: Stable Mass Fragmentation for 18O-Isotope Trapping

In 18O-isotope trapping experiments used to quantify enzymatically generated H2O2, menadione epoxide serves as the mandatory stable standard. GC-MS analysis reveals that menadione epoxide yields a distinct m/z 173 fragment for 16O and m/z 175 for 18O via demethylation, whereas the unepoxidized menadione parent (m/z 172) cannot differentiate trapped oxygen isotopes [1].

| Evidence Dimension | GC-MS Diagnostic Fragment Separation |

| Target Compound Data | Menadione epoxide (Yields clean m/z 173 for 16O and m/z 175 for 18O) |

| Comparator Or Baseline | Unepoxidized Menadione (m/z 172 parent, cannot differentiate trapped oxygen) |

| Quantified Difference | 2 Da mass shift resolution for trapped enzymatic H2O2 |

| Conditions | GC-MS analysis following enzymatic turnover in 18O2 atmospheres |

Procuring the pure epoxide standard is mandatory to calibrate the exact 18O/16O ratio in enzymatic H2O2-trapping experiments, ensuring quantitative accuracy and reproducibility in mass spectrometry workflows.

Mechanistic Differentiation: Cytotoxicity and ROS Generation Profile

In oncology screening, menadione epoxide exhibits a differentiated cytotoxicity profile compared to its parent compound. While menadione acts as a highly reactive Michael acceptor, menadione epoxide induces selective tumor cytotoxicity in neuroblastoma models via ROS-dependent ERK and JNK protein phosphorylation, isolating the redox-cycling mechanism from direct thiol depletion[1].

| Evidence Dimension | Mechanism of Cytotoxicity |

| Target Compound Data | Menadione epoxide (Induces apoptosis via ROS-dependent ERK/JNK phosphorylation without direct Michael addition) |

| Comparator Or Baseline | Menadione (Highly reactive Michael acceptor with thiols) |

| Quantified Difference | Mechanistic divergence in thiol reactivity vs. pure redox cycling |

| Conditions | In vitro neuroblastoma cell line screening |

Enables researchers to isolate and study non-thiol-depleting pathways of naphthoquinone-induced tumor cytotoxicity, providing a mechanistic baseline that the parent menadione cannot offer.

Negative Control in VKORC1 Inhibitor Screening

Because it lacks the alkyl tail required for physiological VKOR turnover, menadione epoxide serves as a highly specific structural negative control when validating the specificity of novel anticoagulants or VKORC1 inhibitors [1].

Calibration Standard for H2O2 Isotope Trapping

Essential for calibrating GC-MS or LC-MS instruments when quantifying enzymatically generated H2O2 (e.g., from urate oxidase or hemoproteins) using menadione as a trapping agent in 18O2-enriched environments [2].

Mechanistic Probe in Naphthoquinone Cytotoxicity

Used as a comparative tool against menadione in oncology and oxidative stress models to decouple direct thiol-alkylation toxicity from ROS-dependent kinase (ERK/JNK) activation pathways [3].

References

- [1] Cambridge University Press. Nutritional Biochemistry of the Vitamins, Second Edition.

- [2] Biochemistry, ACS Publications. Kinetic Mechanism and Cofactor Content of Soybean Root Nodule Urate Oxidase.

- [3] Biological & Pharmaceutical Bulletin. Vitamin K3 analogs induce selective tumor cytotoxicity in neuroblastoma. 35(4), 617-623 (2012).

XLogP3

Other CAS

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2